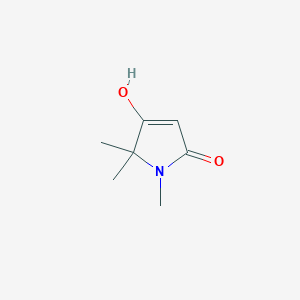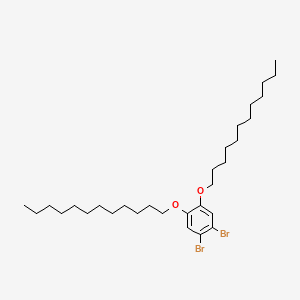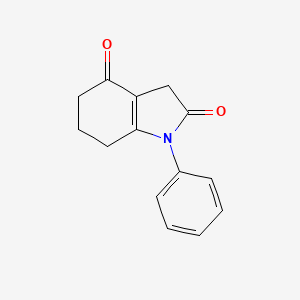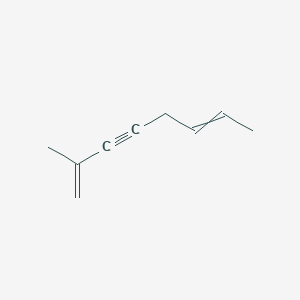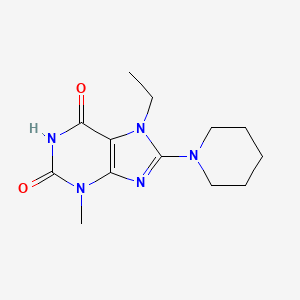![molecular formula C12H19NO3 B14307256 2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol CAS No. 112251-61-3](/img/structure/B14307256.png)
2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol is a chemical compound with the molecular formula C9H13NO2 It is known for its unique structure, which includes a phenol group substituted with a bis(2-hydroxyethyl)amino group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
科学的研究の応用
2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, influencing their activity. The bis(2-hydroxyethyl)amino group can interact with enzymes or receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-(1,1,3,3-tetramethylbutyl)phenol hydrochloride
- 2-{1-[(2-hydroxyethyl)amino]ethyl}phenol hydrochloride
- 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-[(7-chloro-4-quinolinyl)amino]phenol
Uniqueness
2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol is unique due to its specific substitution pattern on the phenol ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
特性
CAS番号 |
112251-61-3 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC名 |
2-[[bis(2-hydroxyethyl)amino]methyl]-6-methylphenol |
InChI |
InChI=1S/C12H19NO3/c1-10-3-2-4-11(12(10)16)9-13(5-7-14)6-8-15/h2-4,14-16H,5-9H2,1H3 |
InChIキー |
MGRHUOYGZLXGDD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CN(CCO)CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)

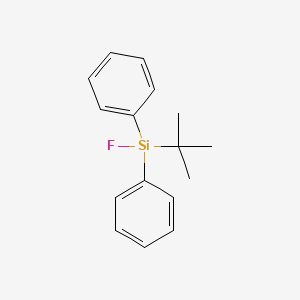

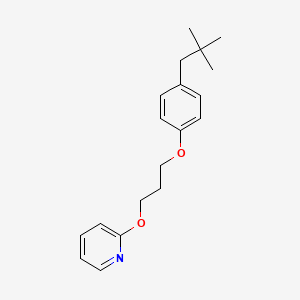
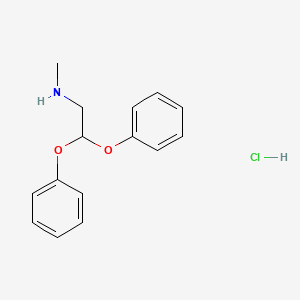
![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
